![molecular formula C9H12ClN B7883361 [(3-Chlorophenyl)methyl]dimethylamine CAS No. 15184-97-1](/img/structure/B7883361.png)
[(3-Chlorophenyl)methyl]dimethylamine
Overview
Description
[(3-Chlorophenyl)methyl]dimethylamine is a tertiary amine featuring a benzyl group substituted with a chlorine atom at the meta position and two methyl groups attached to the nitrogen atom. Its molecular formula is C₉H₁₂ClN, with a molecular weight of 169.65 g/mol. This compound is of interest in medicinal and materials chemistry due to the electronic effects of the chloro substituent and the steric profile of the dimethylamino group, which may influence reactivity, solubility, and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(3-Chlorophenyl)methyl]dimethylamine can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
[(3-Chlorophenyl)methyl]dimethylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding phenols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Phenols: From nucleophilic substitution reactions.
Carboxylic Acids: From oxidation reactions.
Amines: From reduction reactions.
Scientific Research Applications
Scientific Research Applications
[(3-Chlorophenyl)methyl]dimethylamine has garnered attention for its diverse applications in scientific research:
Chemistry
- Intermediate in Organic Synthesis: It is widely used as an intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Biological Research
- Antimicrobial and Anticancer Properties: Studies have indicated that this compound exhibits potential antimicrobial and anticancer activities. Its structural features enhance its interaction with biological targets, making it a candidate for therapeutic applications .
- Mechanism of Action: The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. This binding capability is crucial for its effectiveness as a therapeutic agent .
Medicinal Chemistry
- Drug Design: Research into Mannich bases has shown that compounds similar to this compound can exhibit increased cytotoxicity against cancer cell lines compared to standard drugs like 5-fluorouracil. This highlights its potential in drug design and development .
- Therapeutic Potential: Ongoing studies are exploring its efficacy against various diseases, leveraging its biological activity for potential therapeutic applications .
Industrial Applications
- The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its reactivity and ability to form complex structures.
Case Study 1: Anticancer Activity
Research published in the Journal of Medicinal Chemistry explored the cytotoxic effects of Mannich bases derived from similar structures. It was found that certain derivatives exhibited significant cytotoxicity against mouse renal carcinoma (Renca) and human T-lymphocyte (Jurkat) cell lines. These findings suggest that modifications to the structure of this compound could enhance its anticancer properties .
Case Study 2: Biological Interaction Studies
A study focused on evaluating the binding affinities of this compound with various biological receptors demonstrated that the compound could selectively interact with certain targets, influencing cellular responses. This research is pivotal for understanding how structural modifications can lead to improved therapeutic outcomes.
Mechanism of Action
The mechanism of action of [(3-Chlorophenyl)methyl]dimethylamine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [(3-Chlorophenyl)methyl]dimethylamine with three analogs, focusing on structural features, synthesis, and physicochemical properties.
2-(3-Chlorophenyl)ethylamine
- Structure : Primary amine with a 3-chlorophenyl group attached to an ethyl chain.
- Molecular formula : C₈H₁₀ClN; Molecular weight : 155.63 g/mol .
- Lower molecular weight (155.63 vs. 169.65 g/mol) may improve bioavailability compared to the bulkier tertiary amine. IR spectral data for 2-(3-Chlorophenyl)ethylamine shows characteristic N–H stretches (~3350 cm⁻¹), absent in the dimethylated analog .
3-Chloro-N-phenyl-phthalimide
- Structure : Phthalimide derivative with a 3-chlorophenyl group and a phenyl substituent.
- Molecular formula: C₁₄H₈ClNO₂; Molecular weight: 265.67 g/mol .
- Key differences: The phthalimide moiety introduces rigidity and planar geometry, contrasting with the flexible benzylamine chain in the target compound.
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a)
- Structure : Triazole-thione derivative with 3-chlorophenyl and morpholine groups.
- Molecular formula : C₂₀H₁₇BrClN₅OS; Molecular weight : 511.81 g/mol .
- Key differences: The triazole-thione core confers heterocyclic aromaticity and hydrogen-bonding capacity, unlike the aliphatic amine in the target compound. Higher molecular weight (511.81 vs.
Biological Activity
[(3-Chlorophenyl)methyl]dimethylamine, a compound with significant potential in medicinal chemistry, has been the focus of various studies due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, along with detailed research findings and case studies.
This compound is characterized by a chlorophenyl group attached to a dimethylamine moiety. Its chemical structure allows for various chemical reactions, including nucleophilic substitutions and oxidation processes, which can influence its biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 12 | 64 |
2. Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The observed effects suggest that it may induce apoptosis through the activation of caspase pathways .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 15 | Induction of apoptosis |
SK-Hep-1 | 20 | Caspase activation |
NUGC-3 | 25 | Cell cycle arrest |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, thereby altering their activity and leading to various physiological effects. For instance, its interaction with DNA topoisomerases has been proposed as a mechanism for its anticancer activity .
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated significant inhibition at concentrations lower than traditional antibiotics, suggesting its potential as a new therapeutic agent in treating resistant infections.
- Anticancer Research : Another study focused on the compound's effects on apoptosis in cancer cell lines. The results showed that it significantly reduced cell viability and induced apoptotic markers, supporting its role as a promising anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling [(3-Chlorophenyl)methyl]dimethylamine in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear protective glasses, gloves, and lab coats to avoid skin/eye contact. Use respiratory protection if aerosols or vapors are generated .
- Waste Management : Segregate chemical waste and dispose via certified hazardous waste facilities to minimize environmental contamination .
- Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Maintain spill kits with neutralizing agents (e.g., activated carbon) .
Q. What synthetic routes are reported for the preparation of this compound?
- Methodological Answer :
- Amine Alkylation : React 3-chlorobenzyl chloride with dimethylamine under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours. Monitor reaction progress via TLC .
- Reductive Amination : Use 3-chlorobenzaldehyde and dimethylamine with a reducing agent (e.g., NaBH₄ or H₂/Pd-C). Optimize stoichiometry to avoid byproducts like tertiary amines .
- Purification : Isolate the product via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm structure (e.g., δ ~2.2 ppm for N-(CH₃)₂ protons). IR spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and aryl C-Cl bonds (~750 cm⁻¹) .
- Chromatography : Employ HPLC (C18 column, acetonitrile/water mobile phase) for purity analysis. Compare retention times with reference standards .
- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (calc. for C₉H₁₂ClN: 169.066 g/mol) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the electronic distribution and reactivity of this compound?
- Methodological Answer :
- Hammett Analysis : Use σ (substituent constant) values to quantify electron-withdrawing effects of the 3-Cl group. Correlate with reactivity in nucleophilic substitutions or catalytic hydrogenation .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict sites for electrophilic attack .
- Experimental Validation : Compare reaction rates with analogs (e.g., 4-Cl or unsubstituted derivatives) in SNAr reactions to assess substituent effects .
Q. What are the potential environmental impacts of this compound, and how can its ecotoxicity be assessed?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F test to measure aerobic degradation in activated sludge. Monitor via LC-MS for intermediate metabolites (e.g., chlorinated anilines) .
- Aquatic Toxicity : Perform Daphnia magna acute toxicity assays (OECD 202). Calculate EC₅₀ values and compare with regulatory thresholds (e.g., REACH) .
- Adsorption Analysis : Evaluate soil sorption coefficients (Kd) using batch equilibrium tests to predict groundwater contamination risks .
Q. How can computational QSPR/QSAR models predict the biological activity of this compound derivatives?
- Methodological Answer :
- Descriptor Selection : Use electronic parameters (e.g., νCO from IR, dipole moments) and lipophilicity (logP) as independent variables .
- Model Training : Apply partial least squares (PLS) regression to correlate descriptors with experimental bioactivity data (e.g., IC₅₀ in enzyme inhibition assays) .
- Validation : Cross-validate models using leave-one-out (LOO) methods and test derivatives with varied substituents (e.g., 3-Br, 3-NO₂) .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N,N-dimethylmethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCHMNHSIHVTDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301037029 | |
Record name | 1-(3-Chlorophenyl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301037029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15184-97-1 | |
Record name | 3-Chloro-N,N-dimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15184-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301037029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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